4-epi-Chlortetracycline Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

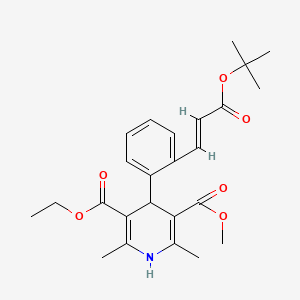

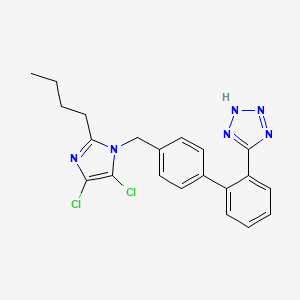

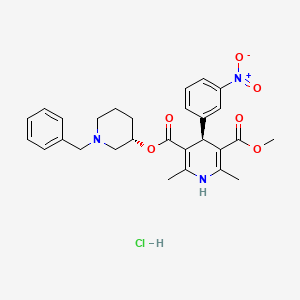

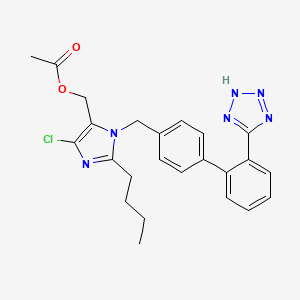

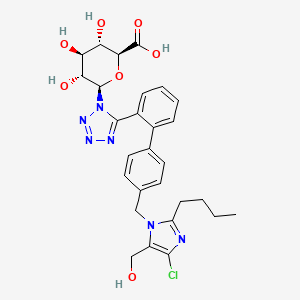

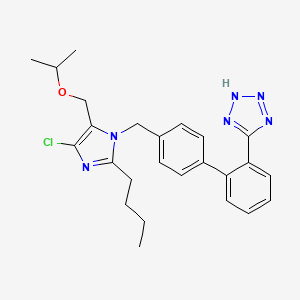

4-epi-Chlortetracycline Hydrochloride is a broad-spectrum protein bacteriostatic antibiotic of the tetracycline family . It is the hydrochloride salt of 4-Epichlortetracycline, a tetracycline ring structure with a chloride substitution . It is an epimer of chlortetracycline and suppresses neutrophil activity and dampens the immune response .

Synthesis Analysis

4-epi-Chlortetracycline Hydrochloride is an epimer of chlortetracycline . The formal name of the compound is (4R,6S)-7-chloro-4-(dimethylamino)-1,4,4aS,5,5aS,6,11,12a-octahydro-3,6,10,12,12aS-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide, monohydrochloride .Molecular Structure Analysis

The molecular formula of 4-epi-Chlortetracycline Hydrochloride is C22H24Cl2N2O8 . The average mass is 515.341 Da and the monoisotopic mass is 514.090942 Da .Chemical Reactions Analysis

4-epi-Chlortetracycline Hydrochloride is a degradation product of chlorotetracycline formed by acid-catalysed isomerisation of the dimethylamino group at C4 . It has little antibiotic activity but its abundance is indicative of poor storage and handling of chlortetracycline .Physical And Chemical Properties Analysis

The molecular formula of 4-epi-Chlortetracycline Hydrochloride is C22H24Cl2N2O8 . The average mass is 515.341 Da and the monoisotopic mass is 514.090942 Da .Applications De Recherche Scientifique

Antibacterial Agent

4-epi-Chlortetracycline Hydrochloride is a type of tetracycline antibiotic . It acts as an aminoacyl-tRNA analog to disrupt polypeptide synthesis, reducing bacterial growth .

Immune Response Modulator

This compound suppresses neutrophil activity and dampens the immune response . This property can be useful in controlling excessive immune responses in certain conditions.

In Vitro Cancer Research

4-epi-Chlortetracycline Hydrochloride can be used for in vitro research on cancer . Its ability to inhibit cell growth can be leveraged to study cancer cell proliferation and potential therapeutic interventions.

Inflammatory Mechanisms Research

This compound can also be used in research studying inflammatory mechanisms . Its immune-modulating properties can provide insights into the role of inflammation in various diseases.

Drug-Excipient Compatibility Studies

Thermal analysis of tetracyclines, including 4-epi-Chlortetracycline Hydrochloride, is used in drug-excipient compatibility studies . This helps in the formulation of stable and effective pharmaceutical products.

Characterization of Drug Releasing Systems

The thermal behavior of 4-epi-Chlortetracycline Hydrochloride is also studied for the characterization of drug releasing systems . This aids in the design of controlled drug delivery systems.

Physicochemical Behavior Studies

Studies on the physicochemical behavior of drug-supported systems also utilize 4-epi-Chlortetracycline Hydrochloride . This helps in understanding how the drug interacts with various excipients and biological systems.

Degradation Studies

Finally, thermal analysis of 4-epi-Chlortetracycline Hydrochloride is used in degradation studies of pharmaceuticals . This is crucial in ensuring the stability and shelf-life of the drug.

Mécanisme D'action

Target of Action

The primary target of 4-epi-Chlortetracycline Hydrochloride, like other tetracyclines, is the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacteria.

Mode of Action

4-epi-Chlortetracycline Hydrochloride competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Biochemical Pathways

The primary biochemical pathway affected by 4-epi-Chlortetracycline Hydrochloride is protein synthesis. By binding to the A site of the bacterial ribosome, it disrupts the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins . This disruption affects various downstream effects, including bacterial growth and reproduction .

Pharmacokinetics

The pharmacokinetics of 4-epi-Chlortetracycline Hydrochloride are similar to those of other tetracyclines. It has a bioavailability of 30%, and it is metabolized in the gastrointestinal tract and liver . The elimination half-life is between 5.6 to 9 hours, and it is excreted 60% renally and more than 10% biliary .

Result of Action

The result of the action of 4-epi-Chlortetracycline Hydrochloride is the inhibition of bacterial growth and reproduction. By preventing the addition of amino acids to the peptide chain, it inhibits protein synthesis, which is essential for bacterial growth and reproduction . In addition to its actions against microorganisms, 4-epi-Chlortetracycline Hydrochloride suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .

Action Environment

The action of 4-epi-Chlortetracycline Hydrochloride can be influenced by various environmental factors. For example, the epimerization at the 4 position often occurs during the manufacture, storage, or metabolism of tetracycline antibiotics . This can affect the stability and efficacy of the compound. Furthermore, the compound’s action can be influenced by the pH and temperature of the environment, as well as the presence of other substances that can interact with it .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15+,21-,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAPHLRPFNSDNH-QNUQNERCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)